![molecular formula C10H10BrN3OS B6590944 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one CAS No. 1232030-55-5](/img/structure/B6590944.png)
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Übersicht
Beschreibung
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, an ethyl group at the 8th position, and a methylsulfanyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one can be achieved through several methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . These reactions typically require specific conditions such as high temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation to accelerate reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents such as palladium catalysts.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to a sulfide under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to replace the bromine atom with other groups.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidizing the methylsulfanyl group.
Reducing Agents: Such as lithium aluminum hydride for reducing sulfoxides or sulfones back to sulfides.
Major Products
Substituted Pyrido[2,3-d]pyrimidines: Resulting from substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation of the methylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one involves its interaction with molecular targets such as cyclin-dependent kinases 4 and 6. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to the ATP-binding site of these kinases is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-8-cyclopentyl-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
Uniqueness
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 8th position and the methylsulfanyl group at the 2nd position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Eigenschaften
IUPAC Name |
6-bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3OS/c1-3-14-8-6(4-7(11)9(14)15)5-12-10(13-8)16-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQYZZYPPHMESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
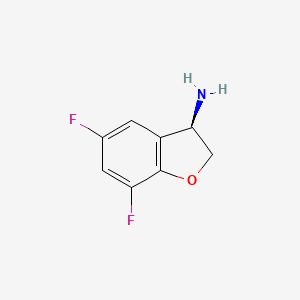
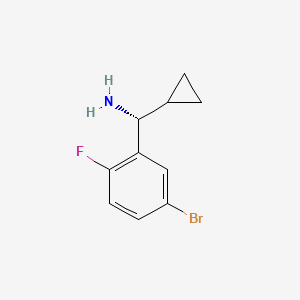
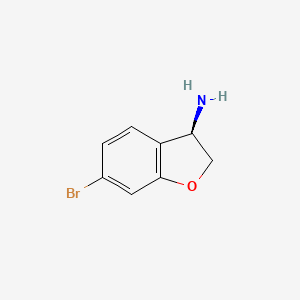
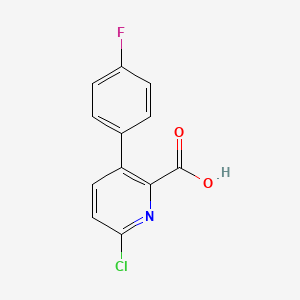
![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
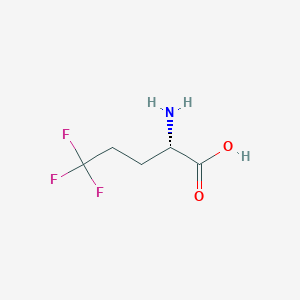


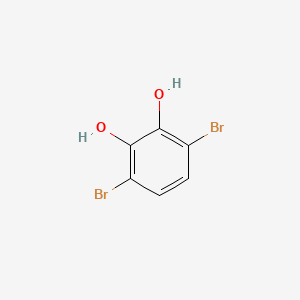
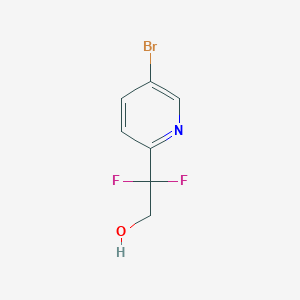
![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)
![5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B6590976.png)

